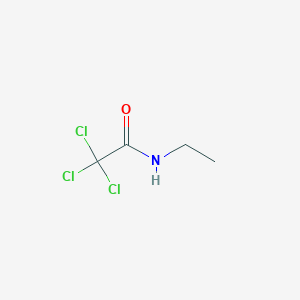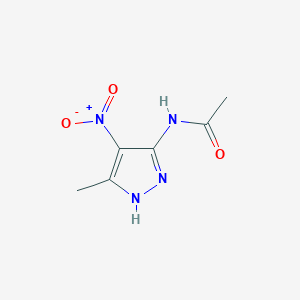
2-Chloro-3-chlorocarbonyl-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-chlorocarbonyl-5-nitropyridine is a chemical compound that is widely used in scientific research as a building block for the synthesis of various organic molecules. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. This compound has gained significant attention due to its potential applications in the pharmaceutical industry as a precursor to drugs with various therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-chlorocarbonyl-5-nitropyridine is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds. This compound is known to react with amino acids, peptides, and proteins, leading to the formation of adducts that can alter their biological activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Chloro-3-chlorocarbonyl-5-nitropyridine are not well studied. However, it is known to react with various biological molecules, leading to the formation of adducts that can alter their biological activity. This compound is also known to be toxic and can cause skin and eye irritation upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-3-chlorocarbonyl-5-nitropyridine in lab experiments include its high reactivity, which allows for the synthesis of various organic molecules. This compound is also readily available and relatively inexpensive. However, the limitations of using this compound include its toxicity and potential for skin and eye irritation, which requires proper handling and safety precautions.
Orientations Futures
There are several future directions for the use of 2-Chloro-3-chlorocarbonyl-5-nitropyridine in scientific research. One potential direction is the synthesis of novel anti-cancer drugs using this compound as a precursor. Another direction is the development of new synthetic methods for the preparation of 2-Chloro-3-chlorocarbonyl-5-nitropyridine and its derivatives. Additionally, the biological activity of adducts formed by this compound with various biological molecules can be studied to gain a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-Chloro-3-chlorocarbonyl-5-nitropyridine can be achieved through several methods, including the reaction of 2-chloro-3-nitropyridine with phosgene or the reaction of 2-chloro-3-nitropyridine with chloroform and sodium hydroxide. The latter method is more commonly used due to its simplicity and efficiency. The reaction involves the conversion of 2-chloro-3-nitropyridine to its corresponding acid chloride, which is then reacted with chloroform and sodium hydroxide to form 2-Chloro-3-chlorocarbonyl-5-nitropyridine.
Applications De Recherche Scientifique
2-Chloro-3-chlorocarbonyl-5-nitropyridine is widely used in scientific research as a building block for the synthesis of various organic molecules. It is commonly used in the pharmaceutical industry as a precursor to drugs with various therapeutic properties, including anti-cancer, anti-inflammatory, and anti-viral activities. This compound is also used in the synthesis of dyes, pigments, and agrochemicals.
Propriétés
IUPAC Name |
2-chloro-5-nitropyridine-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O3/c7-5-4(6(8)11)1-3(2-9-5)10(12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCLUZVJDJBDPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitropyridine-3-carbonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














